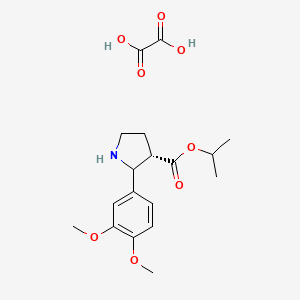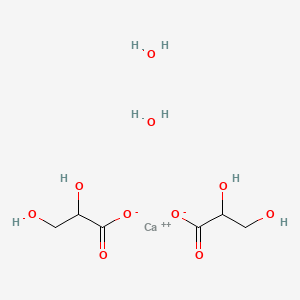
Calcium 2,3-dihydroxypropanoate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C₆H₁₄CaO₁₀ and a molecular weight of 286.25 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Calcium 2,3-dihydroxypropanoate dihydrate, also known as Calcium gluconate, primarily targets calcium channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .
Mode of Action
The compound interacts with its targets by increasing the concentration of calcium ions in the body. This is achieved by releasing Ca2+ ions into the bloodstream under controlled conditions . More than 500 human proteins are known to bind or transport calcium .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involved in signal transduction. It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .
Pharmacokinetics
It is known that the compound is absorbed well by pregnant women and seniors, especially when taken with a full breakfast . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.
Result of Action
The result of the compound’s action is an increase in the concentration of calcium ions in the body, which can have various effects at the molecular and cellular levels. These effects include enhanced cell signaling, improved muscular contractions, and better bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide slowly while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the dihydrate form of the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is often produced in bulk for use in various applications, including pharmaceuticals and food additives .
Chemical Reactions Analysis
Types of Reactions: Calcium 2,3-dihydroxypropanoate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium tartrate.
Reduction: It can be reduced to form calcium lactate.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium tartrate
Reduction: Calcium lactate
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Calcium 2,3-dihydroxypropanoate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to metabolic pathways involving glyceric acid.
Medicine: Investigated for its potential use in calcium supplementation and as a therapeutic agent in certain metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive for calcium fortification
Comparison with Similar Compounds
- Calcium lactate
- Calcium tartrate
- Calcium gluconate
Comparison:
- Calcium lactate: Similar in being a calcium salt but differs in the organic acid component (lactic acid vs. glyceric acid).
- Calcium tartrate: Also a calcium salt but derived from tartaric acid, with different solubility and stability properties.
- Calcium gluconate: Another calcium salt, derived from gluconic acid, commonly used in medical applications for calcium supplementation .
Uniqueness: Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity.
Properties
CAS No. |
67525-74-0 |
|---|---|
Molecular Formula |
C6H10CaO8 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
calcium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
VPWAVWZPVGDNMN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


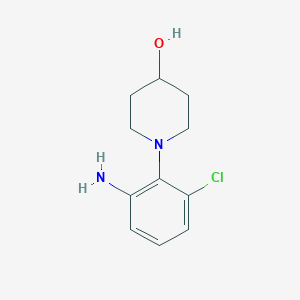

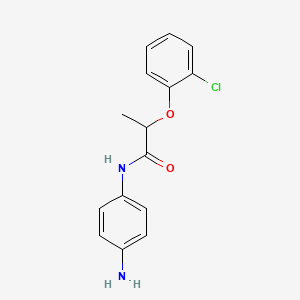
![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

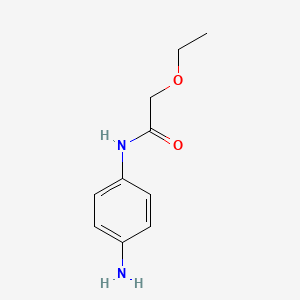
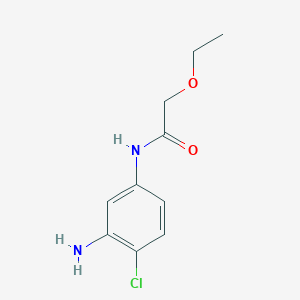



![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

